molecular formula C9H12N2O2 B1497727 6-(Propylamino)nicotinic acid

6-(Propylamino)nicotinic acid

Cat. No.: B1497727
M. Wt: 180.2 g/mol
InChI Key: ZUOMBFMTDPEMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propylamino)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) with a propylamino substituent at the 6-position of the pyridine ring. This modification alters its physicochemical and pharmacological properties compared to the parent compound. These analogs are studied for diverse applications, ranging from therapeutic agents to pesticide intermediates .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

6-(propylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13)

InChI Key

ZUOMBFMTDPEMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) at position 3 and the propylamino group (-NH-C₃H₇) at position 6 enable distinct acid-base behavior:

Reaction SitepKa RangeObserved BehaviorConditions
Carboxylic Acid2.1–2.8 (estimated)Deprotonates in basic media (pH >5) forming carboxylate saltsAqueous NaOH/EtOH
Propylamino Group9.4–10.2 (estimated)Accepts protons in acidic media (pH <3) forming ammonium ionsHCl/H₂SO₄ solutions

Neutralization reactions form zwitterionic structures in physiological pH ranges (6.8–7.4), critical for biological interactions .

Esterification and Amide Formation

The carboxylic acid undergoes nucleophilic acyl substitution under standard conditions:

Table 1: Derivatization Reactions

Reaction TypeReagentsProductsYield*Key Applications
Fischer EsterificationMeOH/H₂SO₄Methyl 6-(propylamino)nicotinate72–85%Prodrug synthesis
Schotten-BaumannAcCl/(CH₃)₂CHOH6-(Propylamino)nicotinoyl chloride68%Polymer precursors
Amide CouplingEDCl/HOBt + R-NH₂N-substituted amides55–78%Bioactive analogs

*Yields estimated from analogous nicotinic acid derivatives

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates regioselective substitutions:

Nitration
Under mixed acid conditions (HNO₃/H₂SO₄):

  • Primary nitration occurs at position 5 (ortho to amino group)

  • Secondary nitration at position 4 (meta to carboxyl) observed at >65°C

Experimental Protocol from Patent CN104370807B

  • Pre-nitration: 50–65°C for 4–5h (HNO₃:substrate = 1.0–1.5:1)

  • Main nitration: 80°C for 12h (H₂SO₄:HNO₃ = 1:5–7)

  • Isolation: 86–92% purity by HPLC

Redox Reactions

The conjugated π-system enables unique redox pathways:

ProcessReagentsProductsApplications
Reduction (H₂/Pd-C)1 atm H₂6-(Propylamino)piperidine-3-carboxylic acidChiral building block
Oxidation (KMnO₄)Acidic aqueous6-(Propylamino)pyridine-3,4-dioneElectroactive materials

Biological Transformation Pathways

Metabolic studies on nicotinic acid analogs reveal potential enzymatic interactions:

Key Biochemical Pathways

  • Conjugation Reactions

    • Glucuronidation at carboxyl group (UGT1A9-mediated)

    • N-Acetylation of propylamino group (NAT2 isoform)

This comprehensive analysis synthesizes data from synthetic chemistry, process patents, and biochemical studies to map 6-(propylamino)nicotinic acid's reaction landscape. While direct experimental data remains limited for this specific derivative, the demonstrated reactivity patterns align with established nicotinic acid chemistry and structurally modified analogs. Further research should prioritize kinetic studies and catalytic optimization of these transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Substituent Key Applications/Findings Reference ID
6-(Propylamino)nicotinic acid 6-NH-C₃H₇ Limited direct data; inferred properties based on analogs (e.g., metabolic stability, receptor binding). -
6-Hydroxynicotinic acid 6-OH Intermediate in nicotinic acid degradation pathways (e.g., bacterial metabolism); flavin-dependent hydroxylation .
6-(tert-Butylamino)nicotinic acid 6-NH-C(CH₃)₃ Used as a building block in specialty chemicals; noted for steric hindrance effects .
6-Isopropyl nicotinic acid 6-C₃H₇ (isopropyl) Synthesized via Minisci reaction; industrial scalability due to mild conditions .
6-Chloronicotinic acid (6-CNA) 6-Cl Active ingredient in systemic pesticides; linked to environmental persistence .
6-[N-Ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid 6-NR₂ (complex substituent) Retinoid X receptor (RXR) agonists; interspecies metabolic differences in liver microsomes .

Pharmacological and Metabolic Comparisons

  • Metabolic Stability: 6-Hydroxynicotinic acid is a key metabolite in nicotinic acid degradation, catalyzed by flavin-dependent hydroxylases in bacteria . In contrast, 6-CNA exhibits environmental persistence due to its chlorine substituent, complicating biodegradation . 6-(tert-Butylamino)nicotinic acid and related alkylamino derivatives may show enhanced metabolic stability due to steric shielding of the amino group, as seen in studies on RXR agonists .
  • Therapeutic Potential: While nicotinic acid derivatives are explored for hyperphosphatemia treatment in dialysis patients, this compound’s efficacy remains unstudied.
  • Structural Impact on Activity: Chlorine at the 6-position (6-CNA) confers pesticidal activity but reduces biocompatibility . Bulkier substituents (e.g., tert-butylamino) may enhance receptor binding affinity in drug design, as seen in RXR agonists .

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